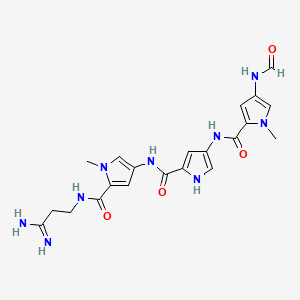
8-Hydroxynonanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxynonanal is an organic compound that belongs to the class of hydroxyalkenals. It is a product of lipid peroxidation and is known for its role in various biological processes. This compound is characterized by the presence of a hydroxyl group attached to the eighth carbon of a nonanal chain. It is a colorless oil and is often studied for its involvement in oxidative stress and cellular damage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxynonanal typically involves the oxidation of nonanal. One common method is the use of hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxyl group at the eighth carbon.
Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxynonanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form nonanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts like molybdenum or tungsten.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: Nonanol.
Substitution: Various substituted nonanal derivatives.
Aplicaciones Científicas De Investigación
8-Hydroxynonanal has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid peroxidation and oxidative stress.
Biology: It is studied for its role in cellular damage and apoptosis.
Medicine: It is investigated for its potential as a biomarker for oxidative stress-related diseases.
Industry: It is used in the synthesis of various chemical intermediates and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 8-Hydroxynonanal involves its interaction with cellular components, leading to oxidative stress and cellular damage. It can react with proteins, lipids, and DNA, causing structural and functional alterations. The molecular targets include enzymes involved in antioxidant defense, leading to their inactivation and subsequent cellular damage.
Comparación Con Compuestos Similares
4-Hydroxynonenal: Another hydroxyalkenal produced by lipid peroxidation, known for its role in oxidative stress.
8-Hydroxyquinoline: A compound with a similar hydroxyl group but different structural framework, used in various applications including metal chelation.
Uniqueness: 8-Hydroxynonanal is unique due to its specific position of the hydroxyl group and its role in lipid peroxidation. Unlike 4-Hydroxynonenal, which is more commonly studied, this compound offers distinct insights into the oxidative processes and cellular damage mechanisms.
Propiedades
Número CAS |
85926-51-8 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
8-hydroxynonanal |
InChI |
InChI=1S/C9H18O2/c1-9(11)7-5-3-2-4-6-8-10/h8-9,11H,2-7H2,1H3 |
Clave InChI |
VJLATUPUFCQRCV-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



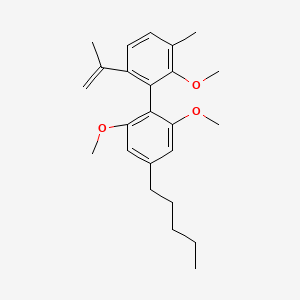
![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)
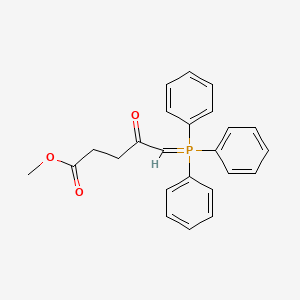
![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
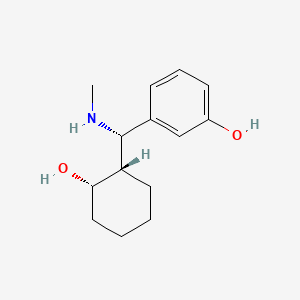
![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)

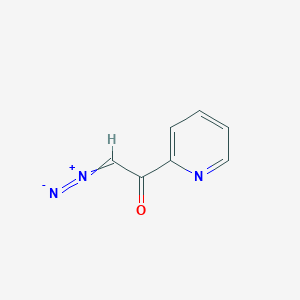

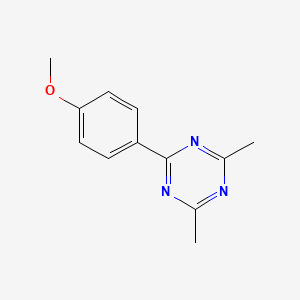
![(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium](/img/structure/B14415430.png)
